1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-8(19)9-2-4-10(5-3-9)20-12-17-7-6-11(18-12)13(14,15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVULMVVFRPTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101183587 | |
| Record name | 1-[4-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227954-94-0 | |
| Record name | 1-[4-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of the Aryl Ether Intermediate
- The 4-hydroxyphenyl derivative is reacted with 4-(trifluoromethyl)pyrimidin-2-yl chloride or a suitable halide under basic conditions to form the ether linkage.
- Typical bases used include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- The reaction is performed under inert atmosphere (nitrogen or argon) to prevent side reactions.
Step 2: Formation of the Ketone Functionality
- The acetophenone moiety can be introduced by Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
- Alternatively, the ketone can be introduced via coupling reactions using Weinreb amides and Grignard reagents, as demonstrated in related syntheses of trifluoromethyl-substituted heteroaryl ketones.
- The choice of method depends on the stability of the ether intermediate and the sensitivity of the trifluoromethyl group.
Step 3: Purification and Characterization
- The crude product is purified by column chromatography or recrystallization.
- Characterization is performed using NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of the trifluoromethyl group, ether linkage, and ketone functionality.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Ether formation | 4-(Trifluoromethyl)pyrimidin-2-yl chloride, K2CO3, DMF, 80°C | Nucleophilic aromatic substitution |
| Ketone introduction | Acetyl chloride, AlCl3, CH2Cl2, 0°C to room temperature | Friedel-Crafts acylation |
| Alternative ketone synthesis | Grignard reagent, Weinreb amide intermediate, THF, 0°C to rt | For sensitive substrates |
| Purification | Silica gel chromatography or recrystallization | To isolate pure target compound |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | 4-(Trifluoromethyl)pyrimidin-2-yl chloride, K2CO3, DMF, 80°C | Formation of 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}phenyl intermediate |
| 2 | Friedel-Crafts acylation or Grignard addition | Acetyl chloride, AlCl3, CH2Cl2, 0°C or Grignard reagent, Weinreb amide, THF | Introduction of acetophenone moiety |
| 3 | Purification | Silica gel chromatography or recrystallization | Pure 1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone |
Chemical Reactions Analysis
Types of Reactions
1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized products.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrimidine and phenyl rings contribute to its overall activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Comparisons
- Core Heterocycle: The target compound’s pyrimidine core contrasts with thienopyrimidine (compound 9) and pyridine analogs (e.g., 16, 18). The thienopyrimidine in compound 9 introduces a sulfur atom, which may alter π-π stacking or redox properties .
- Substituent Effects: Trifluoromethyl (-CF₃): Present in the target and compounds 9, 16, and 20, this group increases lipophilicity and metabolic stability compared to nitro (-NO₂) or methoxy (-OMe) groups . Chloro (-Cl) and Fluoro (-F): Halogens in compound 20 enhance electronegativity and may improve binding to halogen-bonding pockets in enzymes .
Biological Activity
1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone, also known by its CAS number 874782-04-4, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H9F3N2O2
- Molecular Weight : 282.22 g/mol
- CAS Number : 874782-04-4
The compound's biological activity is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in disease pathways. Research indicates that the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's pharmacokinetics and bioavailability.
Biological Activity Overview
This compound has been studied for several biological activities:
Anticancer Activity
Recent studies have highlighted its potential as an anticancer agent. For instance, in vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines. The underlying mechanism involves the inhibition of specific signaling pathways related to tumor growth and angiogenesis.
Case Study : A study published in Scientific Reports indicated that this compound significantly reduced tumor volume in xenograft models by inhibiting vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor angiogenesis .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. In vitro assays revealed its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 26.04 ± 0.36 | 23.8 ± 0.20 |
This data suggests that the compound exhibits selective inhibition of COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Preliminary studies have indicated that the compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly enhances the biological activity of this class of compounds. Structure-activity relationship studies suggest that modifications to the pyrimidine ring can lead to increased potency against specific targets.
Q & A
Q. Advanced Computational Integration
- LogP Prediction : Use software like MarvinSketch or ACD/Labs to estimate hydrophobicity (critical for drug-likeness) .
- Molecular Dynamics (MD) : Simulate solvation dynamics in water/octanol systems to predict membrane permeability .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
